molecular formula C16H29N3O2 B170086 6-Amino-1-dodecylpyrimidine-2,4-dione CAS No. 137475-99-1

6-Amino-1-dodecylpyrimidine-2,4-dione

Cat. No.: B170086
CAS No.: 137475-99-1
M. Wt: 295.42 g/mol
InChI Key: BIIJFPAMHIDVAV-UHFFFAOYSA-N
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Description

6-Amino-1-dodecylpyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative featuring a dodecyl chain at the 1-position and an amino group at the 6-position. The dodecyl chain likely enhances lipophilicity, improving membrane permeability compared to analogs with shorter alkyl or aryl substituents . Pyrimidine-2,4-diones are known for their versatility as intermediates in synthesizing heterocyclic compounds with biological activities, such as antitumor, analgesic, and cardiovascular effects .

Properties

CAS No.

137475-99-1

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

6-amino-1-dodecylpyrimidine-2,4-dione

InChI

InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-14(17)13-15(20)18-16(19)21/h13H,2-12,17H2,1H3,(H,18,20,21)

InChI Key

BIIJFPAMHIDVAV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCN1C(=CC(=O)NC1=O)N

Canonical SMILES

CCCCCCCCCCCCN1C(=CC(=O)NC1=O)N

Synonyms

6-Amino-1-dodecyl-2,4(1H,3H)-pyrimidinedione

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Routes: Imidazolidin-2,4-dione analogs (e.g., IM-3) are synthesized via Strecker synthesis using amino acids, followed by reactions with isocyanates . In contrast, pyran-2,4-diones (e.g., 2a) require complex crystallization and DFT-optimized pathways .
  • Substituent Impact : The dodecyl chain in the target compound may necessitate specialized purification techniques due to increased hydrophobicity compared to methyl or ethyl substituents in IM-3 or IM-7 .

Physical and Electronic Properties

Table 2: Dipole Moments and Intermolecular Interactions
Compound Name Dipole Moment (Debye) Dominant Intermolecular Contacts Key Technique Reference
6-Amino-1-dodecylpyrimidine-2,4-dione Not reported Hypothesized H...H, C...H - -
2a (bis-pyran-2,4-dione) Higher than 2b H...H (54.5%), O...H (19.3%) Hirshfeld analysis
IM-7 (imidazolidin-2,4-dione) Not reported Not specified X-ray diffraction

Key Observations :

  • Polarity: Pyran-2,4-dione derivatives exhibit polarity dependent on substituents, with 2a showing a higher dipole moment than 2b due to symmetrical β-enamino groups .
  • Crystal Stability : H...H and O...H interactions dominate in pyran-2,4-diones, whereas imidazolidin-2,4-diones may prioritize π-π stacking due to aromatic substituents .
Table 3: Pharmacological Profiles of Selected Analogs
Compound Name Biological Activity IC50/Effective Dose Model System Reference
IM-3 (imidazolidin-2,4-dione) CNS modulation, antinociception Not quantified Rat behavioral assays
Compound 61a (pyrimidine derivative) Antitumor 3.13 μM In vitro cancer cells
IM-7 (imidazolidin-2,4-dione) Acute cardiovascular effects 10 mg/kg Rat hemodynamic studies

Key Observations :

  • Antitumor Potential: Pyrimidine-2,4-diones with optimized substituents (e.g., compound 61a) show promising IC50 values, suggesting that the amino and dodecyl groups in the target compound could enhance tumor cell targeting .
  • Cardiovascular Effects : IM-7 induces dose-dependent hypotension in rats, highlighting the pharmacological diversity of pyrimidine/imidazolidin-diones .

Spectroscopic and Analytical Data

Table 4: NMR Spectral Correlations
Compound Name 1H NMR Shifts (Key Peaks) 13C NMR Shifts (Key Peaks) Technique Validation Reference
6-Amino-5-indol-1-yl-1,3-dimethyl-1H-pyrimidine-2,4-dione δ 7.5–7.8 (indole H), δ 3.2 (N-CH3) δ 165 (C=O), δ 110–150 (aromatic) LC-MS, 1H/13C NMR
IM-1 (imidazolidin-2,4-dione) δ 7.3–7.5 (aryl H), δ 4.1 (N-CH2) δ 170 (C=O), δ 130–140 (aryl C) X-ray, elemental analysis

Key Observations :

  • Amino Group Detection: The 6-amino group in pyrimidine-2,4-diones typically appears as a broad singlet near δ 5.5–6.0 in 1H NMR, absent in non-amino analogs .
  • Validation : DFT-calculated NMR spectra for pyran-2,4-diones show excellent correlation with experimental data (R² = 0.93–0.94), supporting their use in structural elucidation .

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